molecular formula C10H13N3O B2520017 (4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 338392-22-6

(4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2520017
CAS No.: 338392-22-6
M. Wt: 191.234
InChI Key: VGMAHLUSSXQIOO-SOFGYWHQSA-N
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Description

(4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a dimethylamino group, a methylidene group, and a tetrahydropyridine ring. Its chemical properties make it a valuable building block in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of malononitrile and dimethylamine in the presence of a base, such as sodium ethoxide, to form the desired product . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium ethoxide, potassium carbonate

Major Products Formed

The major products formed from these reactions include various oxo derivatives, reduced forms, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-methyl-6-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-9(5-11)8(6-13(2)3)4-10(14)12-7/h6H,4H2,1-3H3,(H,12,14)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMAHLUSSXQIOO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN(C)C)CC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/N(C)C)/CC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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